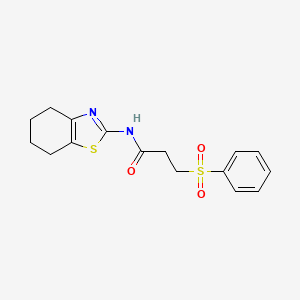

3-(phenylsulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Activity and Farnesyltransferase Inhibition

Research on related benzothiazole derivatives has demonstrated potent preclinical antitumor activity. For example, benzodiazepine derivatives have been identified as potent farnesyltransferase inhibitors, displaying cellular activity at concentrations below 100 nM and achieving curative efficacy in tumor models. These compounds have advanced into clinical trials due to their promising antitumor properties (Hunt et al., 2000).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been investigated for their luminescent properties, with applications in white light emission. Certain derivatives exhibit bright blue-violet, green, and orange emission, which can be utilized in the fabrication of white-light emitting devices. This application is significant in the development of new materials for optical and electronic devices (Lu et al., 2017).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives based on isopropyl thiazole have shown moderate to significant antibacterial and antifungal activities. These compounds exhibit excellent antitubercular properties, suggesting their potential as new treatments for tuberculosis and other microbial infections (Kumar et al., 2013).

Docking Studies and Cyclooxygenase-2 Inhibition

Tetrazole derivatives have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. Docking studies have helped understand the orientation and interaction of these molecules within the COX-2 enzyme's active site, providing insights into their anti-inflammatory properties (Al-Hourani et al., 2015).

Antiviral Activity

Certain derivatives have been identified as selective inhibitors of cytomegalovirus replication, with studies pointing to their interference with viral DNA maturation and packaging. This selectivity offers a basis for developing new antiviral agents with a high safety profile (Buerger et al., 2001).

Antibacterial and Antiacetylcholinesterase Activity

Benzothiazole-piperazinesulfonamide conjugates have shown promising antibacterial and antifungal activity, with some compounds exhibiting significant antiacetylcholinesterase activity. These findings suggest potential applications in treating bacterial infections and diseases associated with acetylcholinesterase, such as Alzheimer's disease (Rao et al., 2019).

Future Directions

properties

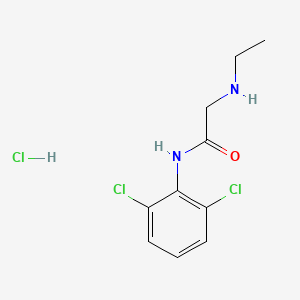

IUPAC Name |

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHKPXDTNGFDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)